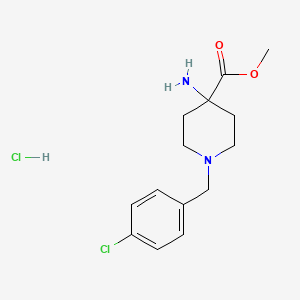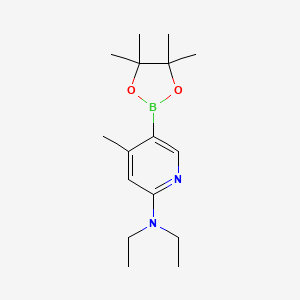
(3-Bromo-6-chloro-2-fluorophenyl)methanol
概要
説明
(3-Bromo-6-chloro-2-fluorophenyl)methanol is an organic compound that belongs to the class of halogenated phenylmethanols It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a hydroxymethyl group (-CH₂OH)
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-6-chloro-2-fluorophenyl)methanol can be achieved through several synthetic routes. One common method involves the halogenation of 2-fluorophenylmethanol, followed by selective bromination and chlorination. The reaction conditions typically include the use of halogenating agents such as bromine (Br₂) and chlorine (Cl₂) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl₃).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding phenylmethane derivative using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), anhydrous conditions.
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of (3-Bromo-6-chloro-2-fluorophenyl)aldehyde or (3-Bromo-6-chloro-2-fluorophenyl)carboxylic acid.
Reduction: Formation of (3-Bromo-6-chloro-2-fluorophenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (3-Bromo-6-chloro-2-fluorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the effects of halogenated phenylmethanols on biological systems. It may also serve as a starting material for the synthesis of bioactive molecules.
Medicine: The compound’s unique structure allows it to be explored for potential therapeutic applications. It may be investigated for its activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its halogenated nature imparts desirable properties such as increased stability and reactivity.
作用機序
The mechanism of action of (3-Bromo-6-chloro-2-fluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
類似化合物との比較
- (3-Bromo-6-chloro-2-fluorophenyl)ethanol
- (3-Bromo-6-chloro-2-fluorophenyl)amine
- (3-Bromo-6-chloro-2-fluorophenyl)acetic acid
Comparison: Compared to its similar compounds, (3-Bromo-6-chloro-2-fluorophenyl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and physical properties. This group allows for additional functionalization and can influence the compound’s reactivity and interactions with other molecules. The combination of bromine, chlorine, and fluorine atoms also contributes to its unique characteristics, making it a valuable compound for various applications.
特性
IUPAC Name |
(3-bromo-6-chloro-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFMYMWZKSJVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731481 | |
| Record name | (3-Bromo-6-chloro-2-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886615-31-2 | |
| Record name | (3-Bromo-6-chloro-2-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
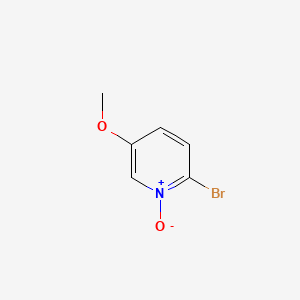
![(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B572507.png)

![3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B572509.png)


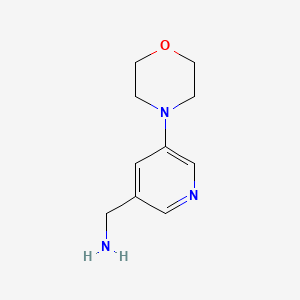
![2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B572514.png)
![2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid](/img/structure/B572516.png)

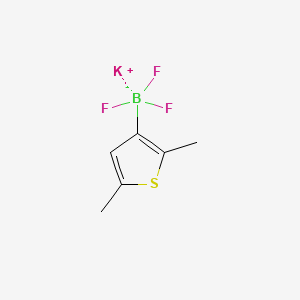
![N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B572521.png)
